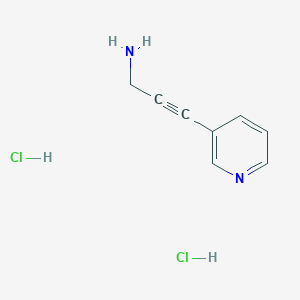

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride

Overview

Description

“3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The IUPAC name for this compound is 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” are not available, compounds with similar structures have been used in various chemical transformations. For instance, 3-Pyridylpropylamine has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s InChI key is LQWCMVSWOWMABB-UHFFFAOYSA-N .Scientific Research Applications

Silver-Catalyzed Cyclization

Research has demonstrated the utility of silver-catalyzed cyclization involving N-(prop-2-yn-1-yl)pyridine-2-amines for synthesizing 3-methylimidazo[1,2-a]pyridines. This method offers good yields, excellent regioselectivity, and operates under mild conditions. The process represents a practical approach for generating complex heterocycles, potentially applicable in material science and pharmaceuticals (Chioua et al., 2013).

Complexation with Metals

The compound has been used in studies exploring its complexation behavior with metals, as in the case with cadmium(II). These studies provide insights into its potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination compounds, which are valuable in catalysis, magnetic materials, and gas storage applications (Hakimi et al., 2013).

Catalysis and Chemical Synthesis

The compound has shown relevance in catalysis, as evidenced by its role in facilitating amide bond formation from thioacids and amines at room temperature. This metal-free method offers a mild, efficient route for direct amide synthesis, highlighting the compound's potential as a versatile catalyst or intermediate in organic synthesis (Samanta et al., 2020).

Development of Functional Materials

Research into positional isomers of the compound has led to the discovery of materials exhibiting reversible phosphorescent color switching in response to acid-base vapor stimuli. This property suggests applications in the development of dynamic functional materials, which can be used in sensors, displays, and other devices where reversible optical properties are desired (Li & Yong, 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of the compound have been synthesized and evaluated for anticancer and antioxidant activities. This suggests its potential utility in drug development, especially in the design of new therapeutic agents targeting cancer and oxidative stress-related diseases (Rehan et al., 2021).

Safety And Hazards

properties

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWCMVSWOWMABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)

![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)